5-Acetylpyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-acetylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCEWYEXBWAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665298 | |
| Record name | 5-Acetylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118543-96-7 | |
| Record name | 5-Acetylpyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coupling of Halogenated Derivatives:a Common Strategy Involves Converting the Carboxylic Acid to a Halide or Using a Halogenated Pyrazine Precursor. a Resulting Halo 5 Acetylpyrazine Could then Participate in a Variety of Well Established Cross Coupling Reactions.
Suzuki-Miyaura Coupling: This reaction pairs the halopyrazine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. organic-chemistry.orgyoutube.com It is widely used for creating biaryl structures.
Heck Reaction: This reaction couples the halopyrazine with an alkene to introduce a vinyl substituent. organic-chemistry.org Microwave irradiation has been shown to accelerate Heck reactions on similar acetyl-substituted bromoheterocycles. arkat-usa.orgresearchgate.net
Sonogashira Coupling: This involves the coupling of a terminal alkyne with the halopyrazine, providing access to alkynylpyrazine derivatives.
Figure 2: Representative Suzuki-Miyaura and Heck coupling reactions on a hypothetical 6-bromo-5-acetylpyrazine-2-carboxylic acid.
| Reaction | Coupling Partner | Catalyst (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 6-Aryl-5-acetylpyrazine-2-carboxylic acid |
| Heck | Styrene | Pd(OAc)₂ | 5-Acetyl-6-styrylpyrazine-2-carboxylic acid |
| Stille | Organostannane | Pd(PPh₃)₄ | 6-Alkyl/Aryl-5-acetylpyrazine-2-carboxylic acid |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-5-acetylpyrazine-2-carboxylic acid |
Decarboxylative Cross Coupling:a More Advanced and Atom Economical Approach is the Direct Use of the Carboxylic Acid Group As a Coupling Handle, Which Proceeds with the Extrusion of Co₂.wikipedia.orgthis Avoids the Need for Pre Functionalization to a Halide. Palladium Catalyzed Decarboxylative Cross Couplings Have Been Successfully Applied to Heteroaromatic Carboxylic Acids to Form C C and C Heteroatom Bonds.wikipedia.orgrsc.orgnih.govthis Method is Particularly Valuable As It Leverages the Inherent Functionality of the Target Molecule.nih.gov
Functionalization of the Acetyl Moiety
The acetyl group offers a rich platform for a wide array of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton.
Reduction: The ketone of the acetyl group can be readily reduced to a secondary alcohol, yielding 5-(1-hydroxyethyl)pyrazine-2-carboxylic acid. This transformation can be achieved using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other reducible functional groups, such as the carboxylic acid.
| Reducing Agent | Description |
| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reagent that will reduce the ketone without affecting the carboxylic acid. |
| Lithium aluminium hydride (LiAlH₄) | A powerful reducing agent that would reduce both the ketone and the carboxylic acid to the corresponding diol. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Can reduce the ketone, though conditions may also affect the pyrazine (B50134) ring or the carboxylic acid. |
Oxidation: Oxidation of the acetyl group is less straightforward. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially oxidize the methyl group of the acetyl moiety, but may also lead to the oxidation of the pyrazine ring or other side chains. sciencemadness.org A more specific transformation is the haloform reaction, where the acetyl group is treated with a base and a halogen (e.g., Br₂/NaOH) to yield a carboxylate (in this case, converting the acetyl group into a second carboxylic acid group to form pyrazine-2,5-dicarboxylic acid) and a haloform (e.g., bromoform).
Condensation Reactions: The carbonyl group of the acetyl moiety is electrophilic and can undergo condensation reactions with various nucleophiles. The Knoevenagel condensation, for example, involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a powerful method for C-C bond formation and typically results in an α,β-unsaturated product after a subsequent dehydration step. thermofisher.com
Figure 3: Knoevenagel condensation of 5-acetylpyrazine-2-carboxylic acid with malononitrile.
| Active Methylene Compound | Catalyst (Example) | Product Structure |
| Malononitrile (CH₂(CN)₂) | Piperidine, β-Alanine | α,β-Unsaturated dinitrile |
| Diethyl malonate (CH₂(COOEt)₂) | Piperidine | α,β-Unsaturated diester |
| Ethyl cyanoacetate (B8463686) (NCCH₂COOEt) | Ammonium acetate | α,β-Unsaturated cyanoester |
| Nitromethane (CH₃NO₂) | Weak amine base | β-Nitrostyrene analogue |
Derivatization Reactions: The acetyl group can also be converted into a variety of derivatives through reaction with nitrogen-based nucleophiles. These reactions are often used to create Schiff bases and related compounds, which can be important intermediates or possess biological activity themselves.
Oxime formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime.
Hydrazone formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) forms a hydrazone.
Semicarbazone formation: Reaction with semicarbazide (B1199961) (NH₂NHC(=O)NH₂) produces a semicarbazone.
These derivatizations proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a C=N double bond.
Advanced Reaction Chemistry and Transformations of 5 Acetylpyrazine 2 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Core
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the aromatic system significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) or even pyridine. thieme-connect.describd.com The reaction is further impeded in acidic media, where protonation of the nitrogen atoms leads to additional deactivation of the ring. thieme-connect.de
For 5-acetylpyrazine-2-carboxylic acid, the pyrazine core is substituted with two strong electron-withdrawing groups: the acetyl group and the carboxylic acid group. Both groups pull electron density from the ring, drastically reducing its nucleophilicity. Consequently, direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are generally not feasible under standard conditions. thieme-connect.de Successful electrophilic substitutions on pyrazine rings typically require the presence of activating (electron-donating) groups or the use of pyrazine N-oxides to increase the ring's electron density, neither of which applies to the parent compound . thieme-connect.de
Nucleophilic Substitution Reactions on the Pyrazine Ring
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.dewikipedia.org This reactivity is enhanced by the presence of the electron-withdrawing acetyl and carboxylic acid groups on this compound, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgchemistrysteps.com
For an SNAr reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. wikipedia.org For instance, if a halogen atom were present at the C-3 or C-6 position of the this compound scaffold, it would be readily displaced by a variety of nucleophiles.
Key factors influencing these reactions include:
Nucleophile Strength: Strong nucleophiles such as alkoxides, thiolates, and amines are effective for these transformations.
Leaving Group: The reactivity order for halogen leaving groups is typically F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. chemistrysteps.com
Solvent: Polar aprotic solvents are commonly used to solvate the cation and facilitate the reaction.
The reaction proceeds via a two-step addition-elimination mechanism, as shown in the general scheme below.
Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a hypothetical 6-halo-5-acetylpyrazine-2-carboxylic acid.
| Nucleophile (Nu:⁻) | Potential Product (substituent at C-6) |
| RO⁻ (Alkoxide) | -OR (Ether) |
| RS⁻ (Thiolate) | -SR (Thioether) |
| R₂NH (Amine) | -NR₂ (Amine) |
| N₃⁻ (Azide) | -N₃ (Azido) |
| CN⁻ (Cyanide) | -CN (Nitrile) |
Radical Reactions Involving this compound
The pyrazine ring, even when protonated, is susceptible to homolytic (radical) substitution on its carbon atoms. thieme-connect.de This reactivity offers a complementary approach to functionalization, particularly for introducing carbon-based substituents. Among the reported radical reactions on pyrazines, acylations and amidations have been noted as being particularly effective. thieme-connect.de
Modern photochemical methods have expanded the scope of radical reactions. For instance, acyl radicals can be generated from carboxylic acids through photoredox catalysis. This approach could potentially be applied to this compound, where the carboxylic acid group itself becomes a source for a new C-C bond.
Another avenue involves the generation of alkyl radicals that can add to the electron-deficient pyrazine ring. The development of methods for decarboxylative cross-coupling of alkyl carboxylic acids via radical intermediates has become a powerful tool in medicinal chemistry. acs.orgnih.gov This suggests that while direct radical reactions on the this compound core are plausible, its derivatives are also excellent candidates for radical-mediated transformations.
Transition Metal-Catalyzed Cross-Coupling Reactions and their Application to this compound
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic compounds. For this compound, these reactions can be applied in two primary ways: by using a halogenated derivative as a coupling partner or by employing the carboxylic acid group directly in a decarboxylative coupling.
Biological Activity and Mechanistic Investigations of 5 Acetylpyrazine 2 Carboxylic Acid and Its Analogs
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazine-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring. While direct and extensive SAR studies on 5-acetylpyrazine-2-carboxylic acid are not widely published, valuable insights can be drawn from research on analogous compounds.
The substitution pattern on the pyrazine ring is a critical determinant of the biological effects of pyrazine-2-carboxylic acid derivatives. Research on various analogs indicates that modifications at the C5 and C6 positions can modulate activities such as antimycobacterial, antifungal, and photosynthesis-inhibiting effects.
For instance, a study on substituted amides of pyrazine-2-carboxylic acids demonstrated that compounds with a tert-butyl group at the 5-position exhibited notable biological activities. Specifically, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity against Mycobacterium tuberculosis and the highest lipophilicity. nih.gov Furthermore, amides containing a tert-butyl moiety at the 5-position of the pyrazine ring were among those with higher than 20% inhibition of M. tuberculosis. nih.gov This suggests that a bulky, lipophilic group at the 5-position can be favorable for certain biological activities.
The nature of the substituent also plays a crucial role. While alkyl groups like tert-butyl have shown promise, the introduction of other functionalities can lead to different activity profiles. The presence of a chlorine atom at the 6-position, often in combination with a substituent at the 5-position, has been a common strategy in the design of bioactive pyrazine derivatives. nih.gov The interplay between the electronic and steric properties of these substituents ultimately dictates the compound's interaction with biological targets.
Table 1: Influence of Substituents on the Antimycobacterial Activity of Pyrazine-2-Carboxamide Derivatives
| Compound | Substituent at C5 | Substituent at C6 | Aniline Moiety | % Inhibition of M. tuberculosis |
|---|---|---|---|---|
| 2o | tert-butyl | Chloro | 3,5-bis(trifluoromethyl)phenyl | 72 |
| 2d | - | Chloro | 3-methylphenyl | >20 |
| 2f | tert-butyl | Chloro | 3-methylphenyl | >20 |
| 2k | tert-butyl | - | 3,5-dimethylphenyl | >20 |
| 2l | tert-butyl | - | 3-trifluoromethylphenyl | >20 |
Data sourced from studies on substituted amides of pyrazine-2-carboxylic acids. nih.gov
While direct studies detailing the specific role of the acetyl group in the pharmacological profile of this compound are limited, the presence of a carbonyl moiety can significantly influence a molecule's properties. Acetyl groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions, which can be crucial for binding to biological targets. researchgate.net
In the broader context of heterocyclic compounds, acetyl groups are known to be important for various biological activities. For instance, acetylpyrazine (B1664038) itself is a significant intermediate in the synthesis of drugs for various diseases. researchgate.net The electron-withdrawing nature of the acetyl group can also influence the electronic distribution within the pyrazine ring, potentially affecting its reactivity and interaction with biomolecules.
The carboxylic acid group at the 2-position of the pyrazine ring is widely recognized as a key pharmacophore for the biological activity of this class of compounds. This is exemplified by pyrazinoic acid, the active form of the antituberculosis drug pyrazinamide, where the carboxylic acid is essential for its antimycobacterial effect. nih.gov
The acidic nature of the carboxylic acid allows it to exist in both protonated and deprotonated forms, which can be critical for membrane permeability and interaction with target sites. At physiological pH, the carboxylate anion can form ionic interactions with positively charged residues in a binding pocket.
Studies involving bioisosteric replacement of the carboxylic acid group in related heterocyclic compounds have often resulted in a significant loss of activity, highlighting its importance. Bioisosteres are functional groups with similar physical and chemical properties. While some replacements can occasionally lead to improved pharmacokinetic properties, the carboxylic acid's ability to act as a hydrogen bond donor and acceptor, as well as its capacity for ionic interactions, makes it a crucial feature for the bioactivity of many pyrazine-2-carboxylic acid derivatives. nih.govdrughunter.com
Mechanisms of Action at the Molecular and Cellular Level
The mechanisms through which this compound and its analogs exert their biological effects are believed to involve interactions with specific enzymes and receptors.
Derivatives of pyrazine-2-carboxylic acid have been investigated as inhibitors of various enzymes. While specific studies on this compound are not prominent, related compounds have shown inhibitory activity against enzymes such as those involved in photosynthesis. For example, certain amides of pyrazine-2-carboxylic acid have been found to inhibit the oxygen evolution rate in spinach chloroplasts. nih.gov
In the context of antimicrobial activity, pyrazine derivatives have been docked with enzymes like GlcN-6-P synthase, suggesting that inhibition of this enzyme may be responsible for their antibacterial effects. rjpbcs.com Molecular docking studies of pyrazine-2-carboxylic acid derivatives with the Mycobacterium tuberculosis InhA protein have also been performed to understand their potential binding interactions. researchgate.netsemanticscholar.org These studies suggest that the pyrazine core and its substituents can form hydrogen bonds and π-π interactions with amino acid residues in the active site of target enzymes. semanticscholar.org
Table 2: Photosynthesis Inhibition by Substituted Pyrazine-2-Carboxamide Derivatives
| Compound | Substituent at C5 | Substituent at C6 | Aniline Moiety | IC50 (mmol·dm-3) |
|---|---|---|---|---|
| 2m | - | Chloro | 3,5-bis(trifluoromethyl)phenyl | 0.026 |
| 2f | tert-butyl | Chloro | 3-methylphenyl | 0.063 |
IC50 values represent the concentration required to inhibit 50% of the oxygen evolution rate in spinach chloroplasts. bohrium.com
The interaction of pyrazine derivatives with specific receptors is another potential mechanism of action. The pyrazine ring and its functional groups can engage in various non-covalent interactions with receptor binding sites, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Molecular docking studies have been employed to predict the binding modes of pyrazine-2-carboxylic acid derivatives with target proteins. These computational studies help in visualizing the potential interactions between the ligand and the amino acid residues of the receptor. For instance, docking studies have shown that pyrazine-2-carboxylic acid derivatives can interact with the active site of the Mycobacterium tuberculosis InhA protein through hydrogen bonding and π-π interactions. semanticscholar.org The carboxylic acid moiety, in particular, is often predicted to form key hydrogen bonds with receptor residues.
Interference with Cellular Pathways
The mechanism of action for many pyrazine carboxylic acid derivatives involves interference with critical cellular pathways in target organisms. For instance, in the context of antibacterial activity, some derivatives of pyrazine-2-carboxylic acid have been predicted to act through the inhibition of GlcN-6-P synthase. rjpbcs.comresearchgate.net This enzyme is crucial for the biosynthesis of amino sugars, which are essential components of the bacterial cell wall. By inhibiting this enzyme, these compounds disrupt cell wall synthesis, leading to bacterial cell death. rjpbcs.comresearchgate.net
Furthermore, pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, is believed to act as a protonophore, disrupting the proton motive force across the mycobacterial cell membrane. nih.govresearchgate.net This uncoupling of oxidative phosphorylation ultimately leads to a collapse of the cellular energy supply and acidification of the cytoplasm, inhibiting bacterial growth. nih.govresearchgate.net
Diverse Pharmacological Applications of Pyrazine Carboxylic Acid Derivatives
The structural versatility of the pyrazine ring has allowed for the development of derivatives with a wide array of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Derivatives of pyrazine carboxylic acid have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.
Numerous studies have highlighted the antibacterial potential of pyrazine carboxylic acid derivatives. rjpbcs.comorientjchem.org A variety of analogs have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. rjpbcs.com For example, certain novel pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against clinical isolates such as E. coli, P. aeruginosa, B. subtilis, and S. aureus. rjpbcs.com
A particularly important application of this class of compounds is in the treatment of tuberculosis. Pyrazinamide, a derivative of pyrazine, is a first-line drug for treating Mycobacterium tuberculosis infections. nih.govnih.gov Its active form, pyrazinoic acid, is crucial for its antimycobacterial effect. nih.govnih.govnih.gov Research has focused on synthesizing analogs of pyrazinoic acid with improved potency. nih.gov For instance, substitutions at the 3- and 5-positions of pyrazinoic acid with alkylamino groups have resulted in compounds that are 5 to 10 times more potent than the parent compound. nih.gov The antitubercular activity of these compounds is highly dependent on the presence of the carboxylic acid group and the arrangement of nitrogen atoms in the pyrazine ring. nih.gov
Table 1: Antitubercular Activity of Selected Pyrazine Carboxylic Acid Amides
| Compound | Substituent | Activity against M. tuberculosis |
|---|---|---|
| Amide 1 | 3,5-bis-trifluoromethylphenyl | 72% inhibition |
| Amide 2 | 3-methylphenyl | >20% inhibition |
| Amide 3 | 5-tert-butyl | >20% inhibition |
| Amide 4 | 5-tert-butyl-6-chloro | >20% inhibition |
Data sourced from studies on substituted amides of pyrazine-2-carboxylic acids. nih.gov
In addition to their antibacterial effects, pyrazine carboxylic acid derivatives have also been investigated for their antifungal properties. nih.gov Certain amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid have shown poor to moderate in vitro antifungal effects against various fungal strains. nih.gov Other studies on novel pyrazine-2-carboxylic acid derivatives have demonstrated good activity against Candida albicans. rjpbcs.com
The anticancer properties of pyrazine carboxylic acid derivatives are an emerging area of research. scispace.comnih.gov The pyrazine ring is considered a valuable pharmacophore in the design of new antitumor agents. scispace.com A series of novel pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer cells. scispace.com Several of these compounds have shown promising anticancer activity, with some exhibiting higher anti-proliferative effects than the parent pyrazinoic acid. scispace.com For instance, one potent derivative demonstrated significant cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against A549, MCF-7, and HT-29 cell lines, respectively. scispace.com The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells. scispace.com
Table 2: Cytotoxic Activity of a Potent Pyrazinoic Acid Derivative
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 6.11 |
| MCF-7 (Breast Cancer) | 10.64 |
| HT-29 (Colon Cancer) | 14.92 |
Data represents the concentration required to inhibit 50% of cell growth. scispace.com
Pyrazine and its derivatives have been recognized for their potential anti-inflammatory and analgesic activities. rjsocmed.comnih.govnih.govresearchgate.net While specific studies on this compound are not widely available, the broader class of pyrazole (B372694) derivatives, which share a similar heterocyclic nature, has been extensively studied for these properties. rjsocmed.comnih.govresearchgate.net These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX). nih.gov For instance, certain pyrazole derivatives have been shown to be potent analgesics and have significant anti-inflammatory action in in-vivo models. rjsocmed.com The fusion of a pyrazole nucleus with other heterocyclic systems, such as thiophene, has been explored to develop more effective anti-inflammatory agents. rjsocmed.com
Antidiabetic Activity
Derivatives of pyrazine have been identified as possessing a range of pharmaceutical activities, including potential as antidiabetic agents rjpbcs.com. The pyrazine scaffold is a key component in the design of molecules targeting metabolic disorders like Type 2 Diabetes Mellitus (T2DM) undip.ac.idpensoft.net. Research into this area has focused on the development of pyrazine-containing compounds that can act as inhibitors of specific enzymes implicated in glucose metabolism.
One of the primary targets for novel antidiabetic drugs is the enzyme dipeptidyl peptidase-4 (DPP-4). Inhibition of DPP-4 is a validated and effective therapeutic strategy for managing T2DM, as it increases the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion in a glucose-dependent manner pensoft.net. Studies have explored piperazine (B1678402) sulphonamide derivatives as DPP-4 inhibitors, with some compounds showing promising activity in vitro and in vivo. For instance, certain derivatives have demonstrated a significant percentage of inhibition against the DPP-4 enzyme and have been shown to lower serum glucose levels in animal models of T2DM pensoft.net. Although direct studies on this compound were not detailed in the provided context, the established antidiabetic potential of the broader pyrazine class suggests a valuable direction for future investigation of its derivatives rjpbcs.comresearchgate.net. The development of such compounds is often guided by in silico techniques to predict their efficacy and interaction with the target enzyme before synthesis pensoft.net.
Antiviral Applications
The pyrazine core is a fundamental component of several antiviral compounds, most notably Favipiravir, an approved drug for influenza actanaturae.ru. The structural features of pyrazine-2-carboxylic acid, a metabolite of the antitubercular drug pyrazinamide, have inspired the synthesis of numerous analogs with potential antiviral properties researchgate.net.
Recent research has focused on developing pyrazine conjugates as potential treatments for emerging viral diseases, including COVID-19. A study detailed the synthesis of pyrazine-triazole and pyrazine-benzothiazole conjugates, which were evaluated for their activity against SARS-CoV-2. Several of these synthesized compounds exhibited significant antiviral potency, with some showing better activity and higher selectivity indexes (SI) than the reference drug, Favipiravir nih.gov. The selectivity index, calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a critical measure of a compound's therapeutic window. For example, pyrazine-benzothiazole conjugates linked via a phenylalanine demonstrated a potent antiviral effect with an enhanced therapeutical index nih.gov. Another study synthesized pyrazinoic acid C-nucleosides, with one derivative, ethyl 3,5-dichloro-6-(β-d-ribofuranosyl)pyrazine-2-carboxylate, showing activity against two herpes viruses nih.gov. Derivatives of pyrazine-2-carboxylic acid with amino acid esters have also been synthesized and tested against influenza A/H1N1 and SARS-CoV-2 sciforum.net.
| Compound | Description | IC₅₀ (mM) | CC₅₀ (mM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 5f | o-chlorophenyl containing pyrazine-triazole conjugate | 0.952 | 3.508 | 3.685 |
| 5g | o-methoxyphenyl containing pyrazine-triazole conjugate | 1.079 | 2.308 | 2.139 |
| 12a | Pyrazine-benzothiazole conjugate with unsubstituted methylene (B1212753) linker | 0.2064 | N/A | N/A |
| 12i | Pyrazine-benzothiazole conjugate with phenylalanine linker | 0.3638 | 1.396 | 3.837 |
| 12h | Pyrazine-benzothiazole conjugate with tryptophan linker | 2.993 | 1.142 | 0.382 |
Antioxidant Activity
Pyrazine derivatives, including those derived from pyrazine-2-carboxylic acid, have been investigated for their antioxidant properties rjpbcs.comtandfonline.com. Antioxidants are crucial for mitigating the cellular damage caused by free radicals. The antioxidant capacity of these compounds is often evaluated using standard in vitro assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods rjpbcs.comresearchgate.net.
In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and tested for their ability to scavenge free radicals. Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, designated as P10, demonstrated noteworthy antioxidant activity in both DPPH and ABTS assays rjpbcs.comresearchgate.net. The capacity of these molecules to act as antioxidants is linked to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize reactive oxygen species researchgate.net. Another study reported that a salt of pyrazine-2-carboxylic acid with guanylhydrazine exhibited enhanced antioxidant activity, highlighting the crucial role of the hydrazinic moiety in this effect researchgate.net. These findings underscore the potential of modifying the pyrazine-2-carboxylic acid scaffold to develop effective antioxidant agents mdpi.com.
| Compound | Assay | IC₅₀ (µg/mL) |
|---|---|---|
| P10: (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | DPPH | 48.11 |
| ABTS | 45.03 | |
| Ascorbic Acid (Standard) | DPPH | 3.9 |
| ABTS | 3.1 |
Computational and Molecular Modeling Studies in Biological Activity Prediction
Molecular Docking Simulations for Target Interaction
Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target researchgate.net. This method has been extensively applied to pyrazine-2-carboxylic acid derivatives to elucidate their mechanism of action at an atomic level and to guide the design of more potent inhibitors rjpbcs.comresearchgate.net.
Docking studies have successfully modeled the interactions of pyrazine derivatives with various biological targets. For instance, to understand the antibacterial potential of pyrazine-2-carboxylic acid analogs, docking simulations were performed against the Mycobacterium tuberculosis InhA protein. The results revealed that the binding affinity, expressed as a rerank score, varied depending on the side chain attached to the pyrazine core, with an octyl derivative (1c) showing the lowest (best) score, suggesting stronger binding that may correlate with higher experimental activity researchgate.netresearchgate.net. Similarly, in the context of antimicrobial activity, docking of pyrazine derivatives into the active site of GlcN-6-P synthase predicted that this enzyme inhibition could be responsible for their antibacterial effects researchgate.net. These simulations typically identify key interactions, such as hydrogen bonds and π-π stacking, between the pyrazine ligand and amino acid residues in the protein's active site, which are crucial for stabilizing the ligand-protein complex researchgate.netresearchgate.net.
| Compound | Side Chain | Rerank Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1a | Ethylphenyl | -79.3113 | TYR158, NAD901 |
| 1b | Cycloheptyl | -70.1979 | TYR158, GLY104 |
| 1c | Octyl | -86.4047 | TYR158, PHE149, MET199, PRO193 |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound core.ac.ukresearchgate.net. These theoretical studies provide insights into the molecular structure, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and its interaction with biological targets mdpi.com.
The pyrazine ring is characterized by the presence of two nitrogen atoms, which are more electronegative than carbon. This leads to a lowering of the energy levels of molecular orbitals compared to benzene (B151609) and creates a unique electronic landscape mdpi.com. Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and facilitates electronic excitations core.ac.ukresearchgate.net. Theoretical studies on pyrazine have shown that it possesses a relatively small energy gap, which can be further modulated by substituents core.ac.ukresearchgate.net. The addition of electron-withdrawing groups, such as the acetyl and carboxylic acid moieties in this compound, can significantly alter the electron density distribution and orbital energies, thereby influencing the molecule's ability to participate in interactions like hydrogen bonding and π-stacking with protein receptors mdpi.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govmdpi.com. By identifying key molecular properties, known as descriptors, that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process mdpi.com.
QSAR studies have been successfully applied to various classes of heterocyclic compounds, including pyrazine derivatives nih.govnih.gov. For a series of pyrazine-triazole conjugates with antiviral activity against SARS-CoV-2, computational studies including QSAR supported the observed biological properties nih.gov. A foundational QSAR study on alkylpyrazines demonstrated that both electronic and topological features contribute significantly to their biological effects, highlighting the specific role of the two nitrogen atoms in the pyrazine ring nih.gov. In developing a QSAR model, various descriptors are calculated for each molecule, such as steric (e.g., molecular shape), electronic (e.g., partial charges), and topological indices. A statistically valid model is then generated, often using techniques like multiple linear regression, which can guide the structural optimization of lead compounds to enhance their desired biological activity thaiscience.info.
Analytical and Spectroscopic Characterization of 5 Acetylpyrazine 2 Carboxylic Acid and Its Synthetic Intermediates
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 5-Acetylpyrazine-2-carboxylic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule is analyzed. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons present. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and potential for hydrogen bonding pressbooks.publibretexts.org. The two protons on the pyrazine (B50134) ring are in different chemical environments due to the asymmetric substitution and are expected to appear as singlets or doublets in the aromatic region, likely between 8.5 and 9.5 ppm. The methyl protons of the acetyl group are expected to produce a sharp singlet further upfield, typically around 2.5-3.0 ppm lew.ro.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group are characteristically deshielded and would appear at the downfield end of the spectrum, generally between 160 and 200 ppm pressbooks.puboregonstate.edulibretexts.orgopenstax.org. The carbon atoms of the pyrazine ring are expected to resonate in the 125-150 ppm region libretexts.org. The methyl carbon of the acetyl group, being an sp³-hybridized carbon, would be found at the upfield end of the spectrum, typically in the 20-30 ppm range libretexts.org.
Table 1: Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |
| ~12.0 (broad s, 1H) | -COOH | ~195 | C=O (acetyl) |
| ~9.2 (s, 1H) | Pyrazine-H | ~165 | C=O (carboxyl) |
| ~8.9 (s, 1H) | Pyrazine-H | ~145-155 | Pyrazine-C |
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be characterized by several key absorption bands. A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding pressbooks.pubvscht.cz. The carbonyl (C=O) stretching vibrations will result in two distinct and strong absorption bands. The C=O of the carboxylic acid is expected between 1700 and 1725 cm⁻¹, while the C=O of the acetyl ketone group would likely appear between 1680 and 1700 cm⁻¹ researchgate.net. The aromatic C=C and C=N stretching vibrations of the pyrazine ring are expected to show several bands in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the C-H stretching of the methyl group would be seen just below 3000 cm⁻¹ vscht.cz.
Table 2: Predicted IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Pyrazine Ring |
| ~2950 | C-H stretch | Methyl Group |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Acetyl Group |
Mass Spectrometry (MS, LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at m/z corresponding to its molecular weight. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45) libretexts.org. For this compound, characteristic fragmentation would also involve the acetyl group, such as the loss of a methyl radical (-CH₃, M-15) or the loss of an acetyl radical (-COCH₃, M-43). The combination of these fragmentation patterns helps to confirm the presence of both the carboxylic acid and acetyl functional groups on the pyrazine ring. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing such compounds, as it allows for the separation of the analyte from a mixture before it enters the mass spectrometer rjpbcs.com.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Lost |
|---|---|
| M⁺ | (Molecular Ion) |
| M-15 | -CH₃ |
| M-43 | -COCH₃ |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of non-volatile compounds. For an acidic and polar compound like this compound, a reversed-phase HPLC method would be suitable apexbt.com. This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the addition of a small amount of an acid such as formic acid or trifluoroacetic acid to ensure the carboxylic acid remains protonated, would likely provide good separation and peak shape sielc.commdpi.com. Detection is commonly achieved using a UV detector, as the pyrazine ring contains a chromophore that absorbs UV light.
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (gradient) |
| Detection | UV (e.g., at 254 nm or 280 nm) |
Gas Chromatography (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, direct analysis of this compound by GC is challenging. To make the compound suitable for GC analysis, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, for example, by reaction with methanol or ethanol (B145695) to form the methyl or ethyl ester. Following derivatization, the resulting compound can be analyzed by GC-MS, where the gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern of the derivatized analyte nih.gov.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Methanol |
| Trifluoroacetic acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.meazolifesciences.comazom.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the compound's physical and chemical properties in the solid state.
A review of the scientific literature indicates that specific X-ray crystallographic data for this compound has not been reported. However, the crystal structures of related pyrazine carboxylic acid derivatives have been studied, offering insights into the potential solid-state conformation of the target molecule. For instance, the crystal structure of pyrazinic acid (pyrazine-2-carboxylic acid) has been determined, revealing details about its molecular geometry and hydrogen bonding patterns. researchgate.net Similarly, studies on pyrazine-2,5-dicarboxylic acid have shown that the pyrazine ring is planar, with the carboxylate groups forming dihedral angles with the ring. researchgate.net These studies highlight the common presence of hydrogen bonding networks in the crystal structures of pyrazine carboxylic acids, which significantly influence their packing and stability. researchgate.net It is anticipated that this compound would also exhibit a planar pyrazine ring and engage in intermolecular hydrogen bonding through its carboxylic acid group.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are essential for determining the stability of a compound at different temperatures and for characterizing its phase transitions. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. labmanager.comiitk.ac.inxrfscientific.com Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of phase changes. labmanager.comresearchgate.netyoutube.com
Specific TGA and DSC data for this compound are not available in the current body of scientific literature. Nevertheless, the thermal behavior of other pyrazine derivatives has been investigated. For example, some pyrazine derivatives have been shown to possess high thermal stability, with decomposition temperatures exceeding 400°C. In contrast, studies on various carboxylic acids have shown that they can undergo thermal decomposition through decarboxylation. The thermal stability of pyrazine-2-amidoxime has been studied, showing a multi-stage degradation process. The thermal decomposition of pyrazine derivatives can be influenced by the nature and position of their substituents.
For this compound, a DSC analysis would be expected to show an endothermic peak corresponding to its melting point. The TGA curve would likely indicate the temperature at which the compound begins to decompose, which could occur in one or more steps, potentially involving the loss of the acetyl and carboxylic acid groups. The combination of TGA and DSC would provide a comprehensive thermal profile of the compound. labmanager.comiitk.ac.in
Table 2: Thermal Analysis Data for this compound
| Analysis | Parameter | Value |
| TGA | Onset of Decomposition | Data not available |
| Major Decomposition Steps | Data not available | |
| Residue at end temperature | Data not available | |
| DSC | Melting Point (Tm) | Data not available |
| Enthalpy of Fusion (ΔHf) | Data not available | |
| Glass Transition (Tg) | Data not available |
Future Research Directions and Translational Perspectives for 5 Acetylpyrazine 2 Carboxylic Acid
Development of Novel Therapeutic Agents based on 5-Acetylpyrazine-2-carboxylic acid Scaffold
The pyrazine (B50134) core is a well-established pharmacophore present in numerous approved drugs, highlighting its importance in medicinal chemistry. The therapeutic landscape for derivatives of the pyrazine scaffold is broad, with demonstrated efficacy in oncology, infectious diseases, and beyond. This provides a strong rationale for the exploration of this compound as a foundational structure for new drug discovery programs.
Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, owing to their diverse chemical structures and complex interactions with biological systems. nih.gov The structural similarity of this compound to compounds like 5-methylpyrazine-2-carbohydrazide, which has been investigated for its anti-tubercular properties, suggests a promising avenue for developing new classes of antimicrobial and anticancer drugs. The acetyl and carboxylic acid moieties offer prime sites for chemical modification, allowing for the synthesis of a library of derivatives. These modifications can be designed to optimize pharmacological parameters such as potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetyl and carboxylic acid groups to understand their influence on biological activity. For instance, converting the carboxylic acid to various amides or esters could significantly impact target binding and cell permeability.
Target Identification and Validation: Elucidating the specific molecular targets through which derivatives of the this compound scaffold exert their therapeutic effects.
Exploration of New Therapeutic Areas: Beyond cancer and infectious diseases, the scaffold could be investigated for activity in other areas where pyrazine derivatives have shown promise, such as neurodegenerative and cardiovascular diseases.
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The advancement of pyrazine-based therapeutics and materials is intrinsically linked to the development of efficient and sustainable synthetic methodologies. While traditional methods for pyrazine synthesis exist, there is a continuous drive towards greener chemistry, emphasizing cost-effectiveness, reduced environmental impact, and scalability.
Current synthetic strategies for related compounds, such as the preparation of 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine, provide a foundational blueprint. google.com However, future research should aim to innovate beyond these established routes. Key areas for exploration include:
Catalytic Systems: Investigating novel catalysts, including earth-abundant metals or organocatalysts, to improve reaction yields and reduce reliance on hazardous reagents.
One-Pot Reactions and Process Intensification: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single, streamlined process, thereby minimizing waste and operational complexity.
Renewable Feedstocks: Exploring the use of bio-based starting materials to create more sustainable synthetic pathways.
The development of robust and environmentally benign synthetic routes is crucial for the commercial viability of any new therapeutic agent or material derived from this compound.
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deep understanding of the molecular mechanisms underpinning the biological activity or material properties of this compound derivatives is essential for rational design and optimization. The integration of experimental techniques with computational modeling offers a powerful synergy to unravel these complex interactions.
Molecular docking studies, for instance, have been successfully employed to investigate the binding interactions of pyrazine-2-carboxylic acid derivatives with biological targets like Mycobacterium tuberculosis InhA protein. researchgate.net This computational approach can predict binding affinities and guide the design of more potent inhibitors.
Future mechanistic studies should leverage a multi-faceted approach:
Computational Modeling: Employing density functional theory (DFT) calculations to understand the electronic properties and reactivity of the scaffold, and molecular dynamics simulations to explore its conformational landscape and interactions with biological macromolecules.
Biophysical Techniques: Utilizing methods such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to experimentally validate computational predictions and provide high-resolution structural information on target binding.
Cellular and Biochemical Assays: Developing robust assays to probe the downstream effects of compound binding and elucidate the pathways through which they exert their biological function.
By combining these approaches, researchers can build a comprehensive understanding of how structural modifications to the this compound scaffold translate into functional outcomes.
Applications in Materials Science and Other Interdisciplinary Fields
While the primary focus of pyrazine research has been in the life sciences, the unique electronic and photophysical properties of the pyrazine ring suggest potential applications in materials science. The acetyl group in this compound, in particular, opens up avenues for its use in functional materials.
For example, acetylpyrazine (B1664038) has been utilized as a fluorescence probe for the detection of fatty acids, indicating the potential for developing sensors based on this scaffold. biosynth.com Furthermore, the broader class of nitrogen-containing heterocycles, such as triazines, has been extensively studied for applications in photo- and electroluminescent materials. rsc.org This suggests that with appropriate chemical modification, derivatives of this compound could be engineered to possess desirable optical and electronic properties.
Potential research directions in this interdisciplinary space include:
Organic Electronics: Exploring the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The electron-withdrawing nature of the pyrazine ring and the potential for extended conjugation through derivatization could lead to materials with tailored electronic properties.
Sensors and Probes: Designing and synthesizing novel fluorescent or colorimetric sensors for the detection of specific analytes, leveraging the reactivity and spectroscopic properties of the acetylpyrazine moiety.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid group as a linker to construct coordination polymers and MOFs with interesting catalytic, storage, or separation properties.
Addressing Challenges and Opportunities in Pyrazine Research
The future of research on this compound is not without its challenges. A key hurdle is the need for more efficient and selective synthetic methods to access a diverse range of derivatives. Furthermore, a deeper understanding of the toxicology and metabolic fate of this class of compounds will be critical for their translation into therapeutic products.
Despite these challenges, the opportunities are vast. The inherent versatility of the pyrazine scaffold, combined with the functional handles provided by the acetyl and carboxylic acid groups, makes this compound a highly attractive starting point for innovation. The continued development of advanced analytical and computational tools will undoubtedly accelerate the pace of discovery in this area.
Q & A
Q. How can this compound be utilized in metal-organic frameworks (MOFs)?
Q. What role do pyrazine-2-carboxylic acids play in metabolic disposition studies?
- Methodology : Radiolabeled analogs (e.g., ¹⁴C-MPCA) track pharmacokinetics in rodent models. LC-MS/MS quantifies metabolites in plasma and urine, while enzyme-linked immunosorbent assays (ELISAs) detect specific adducts .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
